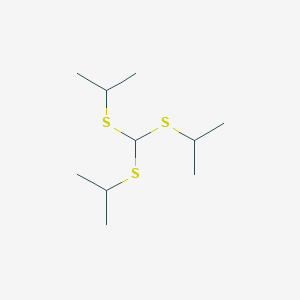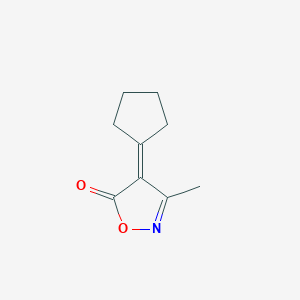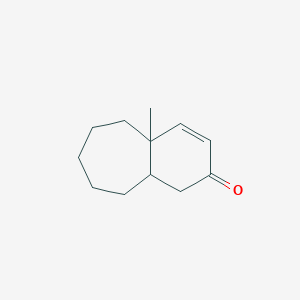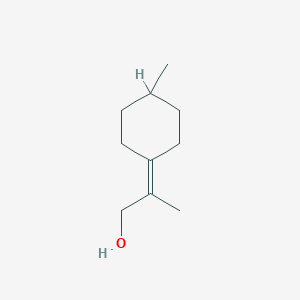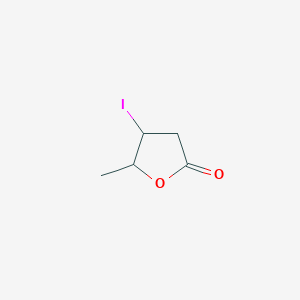
Dihydro-4-iodo-5-methylfuran-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydro-4-iodo-5-methylfuran-2(3H)-one is a chemical compound that belongs to the furan family. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of Dihydro-4-iodo-5-methylfuran-2(3H)-one is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with various cellular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Dihydro-4-iodo-5-methylfuran-2(3H)-one has also been shown to interact with various receptors such as the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
Dihydro-4-iodo-5-methylfuran-2(3H)-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various microorganisms such as bacteria, fungi, and viruses. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have suggested that Dihydro-4-iodo-5-methylfuran-2(3H)-one may have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using Dihydro-4-iodo-5-methylfuran-2(3H)-one in lab experiments include its relatively simple synthesis method, its potential applications in various fields of scientific research, and its ability to interact with various cellular targets. However, there are also some limitations to using this compound in lab experiments. For example, it has been shown to exhibit low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on Dihydro-4-iodo-5-methylfuran-2(3H)-one. One possible direction is to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential applications in the field of material science, particularly in the preparation of functional materials such as polymers and nanoparticles. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its synthesis method to improve the yield and purity of the product.
合成方法
Dihydro-4-iodo-5-methylfuran-2(3H)-one can be synthesized through a multistep process involving the reaction of iodine, acetone, and furan. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学研究应用
Dihydro-4-iodo-5-methylfuran-2(3H)-one has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In organic synthesis, Dihydro-4-iodo-5-methylfuran-2(3H)-one can be used as a building block for the synthesis of various other compounds. In material science, this compound has been used as a precursor for the preparation of functional materials such as polymers and nanoparticles.
属性
CAS 编号 |
18152-73-3 |
|---|---|
产品名称 |
Dihydro-4-iodo-5-methylfuran-2(3H)-one |
分子式 |
C5H7IO2 |
分子量 |
226.01 g/mol |
IUPAC 名称 |
4-iodo-5-methyloxolan-2-one |
InChI |
InChI=1S/C5H7IO2/c1-3-4(6)2-5(7)8-3/h3-4H,2H2,1H3 |
InChI 键 |
FTDKROIGAJDVCT-UHFFFAOYSA-N |
SMILES |
CC1C(CC(=O)O1)I |
规范 SMILES |
CC1C(CC(=O)O1)I |
其他 CAS 编号 |
18152-73-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4-Dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B98986.png)




